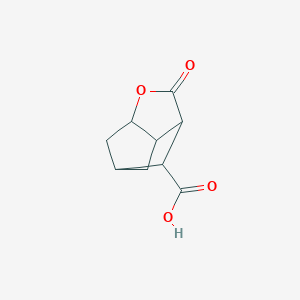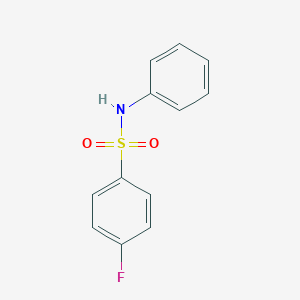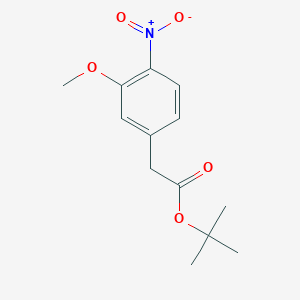
6-Chloro-3-formyl-7-methylchromone
Overview
Description
6-Chloro-3-formyl-7-methylchromone, also known as 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-formyl-7-methylchromone is C11H7ClO3 . It has a molecular weight of 222.62 . The SMILES string representation is Cc1cc2OC=C(C=O)C(=O)c2cc1Cl .Physical And Chemical Properties Analysis
6-Chloro-3-formyl-7-methylchromone is a solid at 20 degrees Celsius . It has a melting point of 183-185 degrees Celsius . The compound is sensitive to air .Scientific Research Applications
Multidrug Resistance Reversal
This compound is used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene. It shows promise in enhancing the efficacy of chemotherapy by reversing resistance to drugs .
Synthesis of Uridine-Based Library
It serves as a reagent in the synthesis of uridine-based libraries, which are valuable in drug discovery and development processes .
Chromatography and Mass Spectrometry
6-Chloro-3-formyl-7-methylchromone is utilized in chromatography and mass spectrometry applications, aiding in the efficient and effective analysis of proteins and other biological samples .
Photochemistry Studies
Organic Compound Synthesis
Drug Development Research
This chromone derivative is involved in drug development research, particularly in the design and creation of new pharmaceuticals .
Antibacterial and Antibiofilm Activities
Research has explored its antibacterial and antivirulence effects against pathogens like V. parahaemolyticus and V. harveyi, showing potential as an active antibacterial and antibiofilm compound .
Photophysical Properties Study
It has been used in the green synthesis of Rhodamine derivatives, which are analyzed for their photophysical properties, contributing to advancements in fluorescent dyes and imaging technologies .
Each application showcases the versatility and importance of 6-Chloro-3-formyl-7-methylchromone in scientific research, offering insights into its potential impact across various fields.
MilliporeSigma - Application Avantor - Chromatography or Mass Spectrometry Santa Cruz Biotechnology - Proteomics Research Selleck Chemicals - Photochemistry & Organic Synthesis Frontiers - Antimicrobial Activities ResearchGate - Photophysical Properties
Safety and Hazards
6-Chloro-3-formyl-7-methylchromone is classified as an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-chloro-7-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULJNFUEBPQUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345726 | |
| Record name | 6-Chloro-3-formyl-7-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-formyl-7-methylchromone | |
CAS RN |
64481-12-5 | |
| Record name | 6-Chloro-3-formyl-7-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-formyl-7-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of inhibiting PTP1B and how does 6-chloro-3-formyl-7-methylchromone achieve this?
A1: Protein tyrosine phosphatase 1B (PTP1B) is an enzyme involved in regulating insulin signaling pathways. [, ] Inhibiting PTP1B has emerged as a promising strategy for developing new treatments for type 2 diabetes and obesity. [, ] While the exact mechanism of action for 6-chloro-3-formyl-7-methylchromone isn't detailed in the provided research, both studies demonstrate its ability to inhibit PTP1B activity. [, ] This inhibition likely occurs through binding to the enzyme's active site, preventing it from dephosphorylating its substrates and thereby modulating the targeted signaling pathways.
Q2: How potent is 6-chloro-3-formyl-7-methylchromone as a PTP1B inhibitor compared to other known inhibitors?
A2: The research indicates that 6-chloro-3-formyl-7-methylchromone inhibits PTP1B with an IC50 value of 15 μM. [] This value represents the concentration of the compound required to reduce enzyme activity by 50%. In comparison, betulinic acid, another inhibitor tested, displayed an IC50 of 9 μM in one study [] and 13 μM in the other. [] These results suggest that while 6-chloro-3-formyl-7-methylchromone shows inhibitory activity against PTP1B, its potency appears to be lower than that of betulinic acid in the experimental conditions used. Further research is needed to thoroughly evaluate and compare its efficacy to other known PTP1B inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



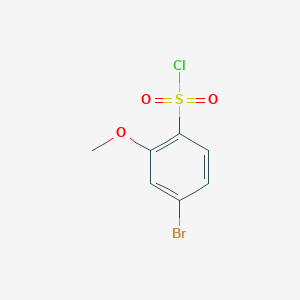
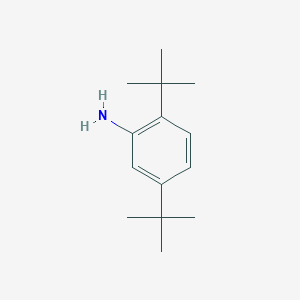
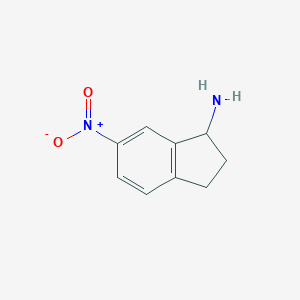
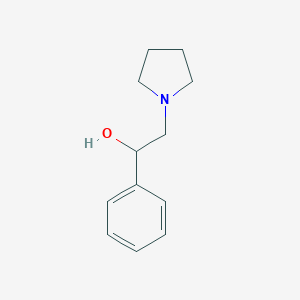
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

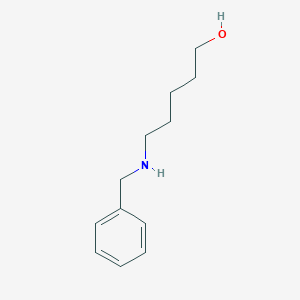
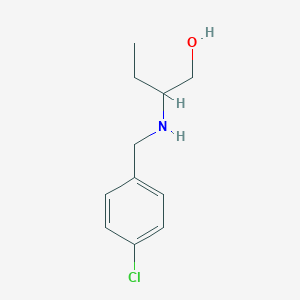
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
